molecular formula C12H13NO6S B1297141 (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid CAS No. 144402-61-9

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

Cat. No.: B1297141
CAS No.: 144402-61-9
M. Wt: 299.3 g/mol
InChI Key: YGCQLOWUVYDHLW-UHFFFAOYSA-N
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Description

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid (referred to herein as the target compound) is a heterocyclic organic molecule featuring an isobenzofuran core substituted with a dimethylsulfamoyl group at position 6, a ketone at position 3, and an acetic acid moiety at position 1.

Properties

IUPAC Name

2-[6-(dimethylsulfamoyl)-3-oxo-1H-2-benzofuran-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-13(2)20(17,18)7-3-4-8-9(5-7)10(6-11(14)15)19-12(8)16/h3-5,10H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQLOWUVYDHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)OC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydro-isobenzofuran Ring: This step involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamide and a suitable activating agent like chlorosulfonic acid.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and two related molecules:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol)
(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid Isobenzofuran - 6-Dimethylsulfamoyl
- 3-Oxo
- 1-Acetic acid
Sulfonamide, Ketone, Carboxylic acid ~327 (calculated)
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole - 6-Methyl
- 3-Acetic acid
Methyl, Carboxylic acid ~189 (calculated)
Oxcarbazepine glucuronide Dibenzazepine glucuronide - Glucuronic acid conjugate Hydroxyl, Glucuronide ~465 (estimated)
Key Observations:

Core Heterocycle :

  • The target compound’s isobenzofuran core is oxygen-containing, enhancing electron-withdrawing effects compared to the nitrogen-containing indole in 2-(6-Methyl-1H-indol-3-yl)acetic acid. This difference impacts aromatic stacking interactions and solubility .
  • Oxcarbazepine glucuronide, a metabolite of the anticonvulsant oxcarbazepine, features a dibenzazepine fused ring system, which is larger and more lipophilic than the isobenzofuran .

This may influence membrane permeability and protein-binding interactions . The acetic acid moiety in both the target compound and the indole derivative contributes to ionization at physiological pH, enhancing water solubility. In contrast, oxcarbazepine glucuronide’s glucuronic acid group facilitates renal excretion via conjugation .

Metabolic Considerations: The target compound’s isobenzofuran core may resist oxidative metabolism better than the indole structure, which is prone to CYP450-mediated modifications. However, the sulfamoyl group could be susceptible to enzymatic hydrolysis .

Physicochemical and Pharmacokinetic Implications

Property Target Compound 2-(6-Methyl-1H-indol-3-yl)acetic acid Oxcarbazepine glucuronide
logP (Estimated) ~1.2 (moderately polar) ~2.1 (less polar) ~-0.5 (highly polar)
Solubility High (due to acetic acid) Moderate Very high (glucuronide)
Metabolic Stability Moderate Low (indole oxidation) High (excretion-ready)
Discussion:
  • The target compound’s lower logP compared to the indole derivative suggests better aqueous solubility, advantageous for oral bioavailability.

Research Tools and Structural Elucidation

While direct data on the target compound’s characterization are absent, crystallographic software such as SHELXL (for small-molecule refinement) and ORTEP-III (for molecular graphics) are industry standards for resolving similar structures . These tools likely aided in confirming the stereochemistry and substituent positions of analogs listed in supplier databases .

Biological Activity

(6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, with the CAS number 144402-61-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and research findings from various studies.

Chemical Structure and Properties

The molecular formula of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is C12H13NO6S, with a molecular weight of 299.3 g/mol. The compound features a dimethylsulfamoyl group, which is known for its biological relevance.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antioxidant and antiplatelet effects. The following sections delve into specific activities observed in various studies.

Antioxidant Activity

In vitro studies have demonstrated that derivatives of isobenzofuran compounds exhibit significant antioxidant properties. For instance, certain analogues have shown higher antioxidant activity than ascorbic acid, a common reference standard. The antioxidant activity was measured using the DPPH free radical scavenging assay, with some compounds displaying IC50 values significantly lower than that of ascorbic acid .

Antiplatelet Activity

The compound has also been evaluated for its antiplatelet effects. Studies have indicated that it can inhibit arachidonic acid-induced platelet aggregation. For example, one study reported that certain derivatives exhibited IC50 values for platelet aggregation inhibition that were comparable to or better than aspirin, a widely used antiplatelet drug .

Structure-Activity Relationship (SAR)

The SAR analysis of (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid suggests that modifications to the chemical structure can significantly influence its biological activity. Compounds with electron-withdrawing groups at specific positions demonstrated enhanced antioxidant and antiplatelet activities. For example:

CompoundPositionActivity TypeIC50 Value
28fC-6Antioxidant4.57 µg/mL
28kC-6Antiplatelet70 µM
28cC-2Antioxidant6.33 µg/mL

This table summarizes findings from various studies highlighting how structural changes impact efficacy .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antioxidant Properties : In a comparative study, (6-Dimethylsulfamoyl-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid was tested against ascorbic acid and other antioxidants. The results indicated that certain derivatives had up to 10-fold greater antioxidant activity than ascorbic acid .
  • Antiplatelet Mechanism Investigation : Another study focused on the mechanism by which this compound inhibits platelet aggregation. It was found to primarily inhibit cyclooxygenase enzymes involved in thromboxane A2 formation, thereby reducing platelet activation .

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